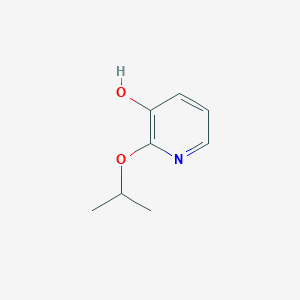![molecular formula C12H20N2O B1288721 4-[3-(Dimethylamino)propoxy]benzylamine CAS No. 91637-76-2](/img/structure/B1288721.png)
4-[3-(Dimethylamino)propoxy]benzylamine
Vue d'ensemble
Description
The compound 4-[3-(Dimethylamino)propoxy]benzylamine is a benzylamine derivative, which is a class of compounds that have been studied for various pharmacological effects, including antiarrhythmic activities. These compounds are characterized by a benzyl group attached to an amine, with various substitutions that can alter their chemical and biological properties .
Synthesis Analysis
The synthesis of benzylamine derivatives, including those with dimethylamino groups, typically involves multiple steps such as chloridation, etherification, oximation, and hydrogenation. One of the methods for synthesizing a related compound, 4-(2-dimethylamino)-ethoxy benzylamine, starts with N,N-dimethylethanolamine and proceeds through these steps to achieve a total yield of 65.6%. This method is noted for its mild reaction conditions and suitability for industrial production .
Molecular Structure Analysis
The molecular structure of benzylamine derivatives can be complex and is often determined using techniques such as X-ray diffraction. For example, a related compound, 3-(4-(dimethylamino)benzylidene)-1,5-dioxaspiro[5.5] undecane-2,4-dione, was found to belong to the triclinic system and its geometrical structure was optimized using density functional theory (DFT) . Another compound, 4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol, exhibits intermolecular and intramolecular hydrogen bonding in its crystal structure .
Chemical Reactions Analysis
Benzylamine derivatives can undergo various chemical reactions, including ring closure and reduction, as seen in the synthesis of 1-aralkyl-dihydro-2-benzazepines from 3-(3,4-Dimethoxyphenyl)-propylamine . The reactivity of these compounds can be influenced by their molecular structure, as indicated by the high reactivity of the free base and cationic species of (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide compared to other compounds like naloxone and cocaine .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylamine derivatives are closely related to their molecular structure. For instance, the crystallographic data of a related compound, 4-[(p-N,N-Dimethylamino)Benzylidene]-2-Phenyloxazole-5-One, reveals intra-molecular and inter-molecular interactions that stabilize the crystal structure. Conformational analysis using DFT can provide insights into the flexibility and geometric isomerism of these compounds . The solvation energy values and stability in solution can also be significant, as demonstrated in the study of (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide .
Applications De Recherche Scientifique
Amyloid Imaging in Alzheimer's Disease
4-[3-(Dimethylamino)propoxy]benzylamine derivatives have been explored for their potential in amyloid imaging, specifically in Alzheimer's disease research. These compounds have been utilized as radioligands in PET imaging to measure amyloid deposition in the brain. Studies have shown that such radioligands can distinguish between Alzheimer's disease patients and healthy controls by demonstrating significant differences in PIB retention. This advancement facilitates early detection and provides a valuable tool for assessing the efficacy of anti-amyloid therapies in Alzheimer's disease (Nordberg, 2007; Nordberg, 2007).
Lignin Acidolysis Research
In the field of chemistry, 4-[3-(Dimethylamino)propoxy]benzylamine derivatives have been part of studies related to lignin acidolysis. Research has explored the mechanisms of bond cleavage in lignin model compounds, highlighting the significance of specific functional groups in these reactions. Such studies contribute to our understanding of lignin's structural reactivity and potential applications in biofuel production and material science (Yokoyama, 2015).
Investigation of Hallucinogens
Although the initial request excluded drug use and dosage information, it's noteworthy to mention that 4-[3-(Dimethylamino)propoxy]benzylamine and related compounds have been examined in the context of hallucinogen pharmacology. Studies in this area focus on understanding the structure-activity relationships of these compounds, aiming to elucidate their psychoactive properties and potential risks. This research is crucial for drug policy and safety regulations (Halberstadt, 2017).
Safety And Hazards
“4-[3-(Dimethylamino)propoxy]benzylamine” is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3-[4-(aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-14(2)8-3-9-15-12-6-4-11(10-13)5-7-12/h4-7H,3,8-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGICLWAMZSRUPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614304 | |
| Record name | 3-[4-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Dimethylamino)propoxy]benzylamine | |
CAS RN |
91637-76-2 | |
| Record name | 3-[4-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B1288664.png)




